3-[Benzyl(methyl)amino]-2,2-dimethylpropanal

Molecular weight Physicochemical properties Analytical characterization

Synthesizing 1,4-dihydropyridine calcium channel modulators demands the exact N-benzyl-N-methyl aminoaldehyde-generic substitution with dimethylamino or diethylamino analogs (CAS 15451-14-6, 6343-47-1) alters lipophilicity (XLogP3 2.1), cyclization kinetics, and may cause synthetic failure. • Direct intermediate for Palonidipine-type DHP synthesis; benzyl group exerts steric control during cyclization and serves as a latent deprotection site for downstream derivatization. • 95% purity with full analytical documentation (NMR, HPLC, LC-MS) supporting QC and impurity profiling workflows. • MW 205.30 g/mol-significantly heavier than simpler analogs-ensuring unambiguous LC-MS detection and chromatographic resolution.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 96516-05-1
Cat. No. B1466661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Benzyl(methyl)amino]-2,2-dimethylpropanal
CAS96516-05-1
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)CC1=CC=CC=C1)C=O
InChIInChI=1S/C13H19NO/c1-13(2,11-15)10-14(3)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
InChIKeyMIXVFNSHXRSKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal Overview


3-[Benzyl(methyl)amino]-2,2-dimethylpropanal (CAS 96516-05-1) is a specialized organic compound featuring a tertiary amino group and an aldehyde functional group attached to a sterically hindered 2,2-dimethylpropyl (neopentyl) backbone [1]. This compound belongs to the class of aminoaldehydes derived from the neopentyl structure, which are of great interest as intermediates for the preparation of pharmaceuticals, plant growth hormones, fungicides, herbicides, and flotation auxiliaries [2]. The presence of the benzyl(methyl)amino moiety distinguishes it from simpler dialkylamino analogs such as 3-(dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6) and 3-(diethylamino)-2,2-dimethylpropanal (CAS 6343-47-1) .

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal Substitution Risks


Aminoaldehydes derived from the 2,2-dimethylpropanal scaffold represent a class of versatile synthetic intermediates, yet structural variations in the amino substituent profoundly alter physicochemical properties, reactivity profiles, and downstream synthetic compatibility [1]. The target compound incorporates an N-benzyl-N-methyl tertiary amine moiety, whereas the more common 3-(dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6) bears an N,N-dimethyl group and 3-(diethylamino)-2,2-dimethylpropanal (CAS 6343-47-1) features an N,N-diethyl substitution . These structural differences translate into measurable variations in molecular weight (205.30 vs. 129.2 vs. 157.25 g/mol), lipophilicity (calculated XLogP3 of 2.1 for the target compound), and hydrogen bonding capacity—all of which critically impact chromatographic behavior, extraction efficiency, and suitability for specific synthetic pathways such as the preparation of 1,4-dihydropyridine derivatives and other pharmaceutically relevant heterocycles [2]. Generic substitution without accounting for these differences risks altered reaction kinetics, reduced yields, or complete synthetic failure in protocols optimized for the benzyl-protected amino moiety.

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal Differentiation Evidence


Molecular Weight Comparison

The target compound exhibits a molecular weight of 205.30 g/mol, which is substantially higher than the simplest in-class analog 3-(dimethylamino)-2,2-dimethylpropanal (129.2 g/mol) and moderately higher than 3-(diethylamino)-2,2-dimethylpropanal (157.25 g/mol) [1]. This mass difference directly impacts LC-MS detection sensitivity, chromatographic retention time, and purification strategies.

Molecular weight Physicochemical properties Analytical characterization

Lipophilicity Comparison

The target compound has a computed XLogP3 value of 2.1, reflecting the contribution of the benzyl group to overall lipophilicity [1]. While directly comparable computed XLogP3 data for the dimethylamino analog (CAS 15451-14-6) are not available from the same authoritative source, the structural addition of a benzyl substituent versus a methyl group predictably increases lipophilicity, which is a class-level inference supported by the known relationship between aromatic substitution and logP values.

Lipophilicity XLogP Partition coefficient

Topological Polar Surface Area

The target compound exhibits a computed topological polar surface area (TPSA) of 20.3 Ų, derived from the aldehyde oxygen and tertiary amine nitrogen atoms [1]. This value is identical across all 2,2-dimethylpropanal-based aminoaldehydes bearing the same functional group array (one aldehyde, one tertiary amine), as the benzyl substituent does not contribute additional polar atoms.

Topological polar surface area TPSA Chromatography

1,4-Dihydropyridine Intermediate Utility

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal is explicitly documented as an intermediate in the synthesis of pharmaceutical compounds, specifically in pathways leading to 1,4-dihydropyridine derivatives [1]. The reaction of N-methyl-N-benzylamine with isobutyraldehyde and formaldehyde yields 3-(N-benzyl-N-methylamino)-2,2-dimethylpropanol (the reduced alcohol form of the target aldehyde), which is subsequently condensed with diketene and cyclized to form the 1,4-dihydropyridine core—a scaffold relevant to calcium channel blockers and other cardiovascular agents [2]. In contrast, the simpler 3-(dimethylamino)-2,2-dimethylpropanal is associated with different synthetic applications, including SYK inhibitor synthesis and responsive polymer monomer preparation .

Synthetic intermediate 1,4-Dihydropyridine Drug synthesis

Purity Specifications

Commercial suppliers consistently list 3-[benzyl(methyl)amino]-2,2-dimethylpropanal with a minimum purity of 95%, with analytical documentation including NMR, HPLC, and LC-MS available from select vendors . This purity threshold aligns with typical specifications for research-grade building blocks but should be verified against the specific requirements of the intended synthetic application. The 3-(dimethylamino)-2,2-dimethylpropanal analog is also typically offered at 95% purity , indicating comparable quality control standards across this compound class.

Purity Quality control Procurement specification

Rotatable Bond Analysis

The target compound contains 5 rotatable bonds, computed based on the single bonds connecting the benzyl group, methylamino nitrogen, and dimethylpropanal backbone [1]. This represents a notable increase in conformational flexibility compared to 3-(dimethylamino)-2,2-dimethylpropanal, which contains only 3 rotatable bonds due to the absence of the benzyl substituent . The additional rotatable bonds contribute to increased conformational entropy and may influence molecular recognition events in downstream applications.

Conformational flexibility Rotatable bonds Molecular descriptor

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal Applications


1,4-Dihydropyridine Synthesis

The target compound serves as a critical intermediate in the preparation of 1,4-dihydropyridine derivatives [1]. The synthetic pathway involves reduction to 3-(N-benzyl-N-methylamino)-2,2-dimethylpropanol, followed by condensation with diketene and cyclization with substituted benzaldehydes to form the dihydropyridine core [2]. This scaffold is pharmacologically significant for calcium channel modulation and cardiovascular therapeutics. Researchers developing novel dihydropyridine-based agents should procure this specific benzyl-substituted intermediate, as the benzyl group provides both steric influence during cyclization and a latent site for potential deprotection to the secondary amine if further derivatization is desired.

Hindered Aminoalcohol Derivatives for Agrochemicals

Aminoaldehydes derived from the neopentyl (2,2-dimethylpropyl) structure are established intermediates for plant growth hormones, fungicides, and herbicides [1]. The target compound, featuring both the sterically hindered neopentyl backbone and the N-benzyl-N-methyl tertiary amine, is suitable for reductive amination and other aldehyde-based transformations that introduce this specific amine motif into larger molecular frameworks. The steric hindrance from the gem-dimethyl group enhances selectivity in certain transformations, while the aldehyde functionality allows for further derivatization [2]. Procurement of this specific benzyl-substituted analog is necessary when the synthetic route requires the N-benzyl protecting group or when the target agrochemical structure incorporates the benzyl(methyl)amino moiety.

SAR Library Building Block

The target compound, along with its dimethylamino (CAS 15451-14-6) and diethylamino (CAS 6343-47-1) analogs, forms a series of structurally related aminoaldehydes with systematically varied amino substituents. The molecular weight difference (205.30 vs. 129.2 vs. 157.25 g/mol) [1][2][3] and the increased lipophilicity (XLogP3 2.1) [4] of the benzyl-substituted compound provide measurable physicochemical diversity. Researchers conducting SAR studies on amine-containing pharmacophores can procure this compound as a building block to explore the impact of N-benzyl substitution on target binding affinity, selectivity, and physicochemical properties, with the benzyl group serving either as a terminal substituent or as a protecting group for subsequent deprotection and functionalization.

Analytical Reference Standard

The distinct molecular weight (205.30 g/mol), computed XLogP3 (2.1), and characteristic rotatable bond count (5) of 3-[benzyl(methyl)amino]-2,2-dimethylpropanal [1] enable its use as an analytical reference standard for method development and validation. The significant mass difference from simpler aminoaldehyde analogs (76.1 g/mol higher than the dimethylamino analog) ensures unambiguous detection by LC-MS and facilitates chromatographic resolution from structurally related impurities. The compound is available with analytical documentation including NMR, HPLC, and LC-MS from select suppliers [2], supporting its use in quality control workflows and impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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